molecular formula C10H9FN2O5S B6604283 ethyl4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate CAS No. 2416243-33-7

ethyl4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate

Cat. No.: B6604283
CAS No.: 2416243-33-7
M. Wt: 288.25 g/mol
InChI Key: ICKNQNALWBQVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate is a complex organic compound. It contains an ethyl ester group, a cyano group, a fluorosulfonyl group, and an amino group attached to a benzoate backbone .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzoate backbone. The exact structure would depend on the specific locations of each of these groups on the benzene ring .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The amino group could participate in acid-base reactions, the cyano group could undergo addition reactions, and the fluorosulfonyl group could be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano, fluorosulfonyl, and ethyl ester groups would likely make the compound polar and potentially soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how the compound interacts with biological systems .

Properties

IUPAC Name

ethyl 4-amino-5-cyano-2-fluorosulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O5S/c1-2-17-10(14)7-3-6(5-12)8(13)4-9(7)18-19(11,15)16/h3-4H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKNQNALWBQVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)N)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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